(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activity and its utility as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the nitrogen atom present in (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride.
2-Aza-5-oxabicyclo[2.2.1]heptane: This compound is similar but differs in the position of the oxygen and nitrogen atoms within the ring system.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic structure. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in the study of biological systems.
Properties
IUPAC Name |
(1S,4R,5S,6S)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-4-2-1-3(5(4)8)9-6-2;/h2-8H,1H2;1H/t2-,3+,4+,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDKRQQYUBHPRP-FLGKMABCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1ON2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]1ON2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.